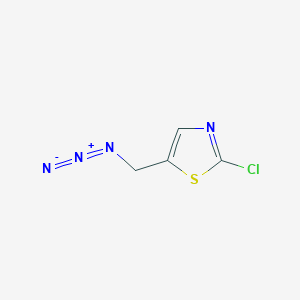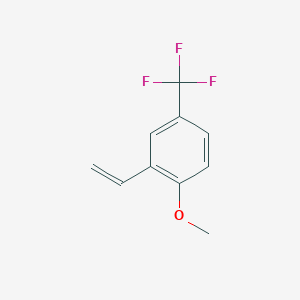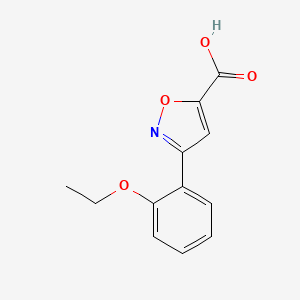![molecular formula C14H19F3N2O2 B13597650 [2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B13597650.png)
[2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aminoethyl group and a tert-butyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Aminoethyl Intermediate: The starting material, 3-trifluoromethylbenzaldehyde, undergoes a reductive amination reaction with ethylamine to form the corresponding aminoethyl intermediate.
Carbamoylation: The aminoethyl intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction of the carbamate ester can yield the corresponding amine and alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor for the synthesis of fluorinated compounds with potential applications in materials science.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
- Studied for its potential use in imaging and diagnostic applications due to the presence of the trifluoromethyl group.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
- Potential applications in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This, in turn, facilitates its binding to target proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
[2-Amino-2-(4-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester: Similar structure but with the trifluoromethyl group at the para position.
[2-Amino-2-(3-chlorophenyl)ethyl]carbamic acid tert-butyl ester: Similar structure but with a chlorine substituent instead of trifluoromethyl.
Uniqueness:
- The presence of the trifluoromethyl group at the meta position imparts unique electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets.
- Enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.
This comprehensive overview highlights the significance of [2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester in various scientific and industrial applications
Propriétés
Formule moléculaire |
C14H19F3N2O2 |
|---|---|
Poids moléculaire |
304.31 g/mol |
Nom IUPAC |
tert-butyl N-[2-amino-2-[3-(trifluoromethyl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H19F3N2O2/c1-13(2,3)21-12(20)19-8-11(18)9-5-4-6-10(7-9)14(15,16)17/h4-7,11H,8,18H2,1-3H3,(H,19,20) |
Clé InChI |
HFQGSIUTGMULRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)






